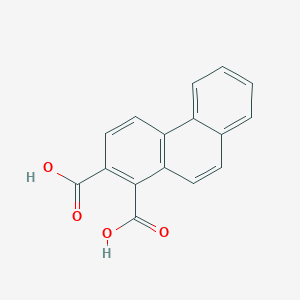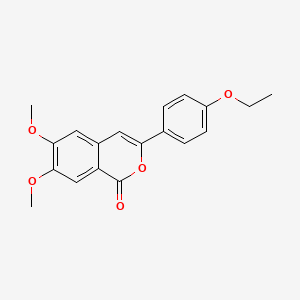![molecular formula C7H12O3S B14478824 2-[(Acetylsulfanyl)methyl]butanoic acid CAS No. 69810-55-5](/img/structure/B14478824.png)
2-[(Acetylsulfanyl)methyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Acetylsulfanyl)methyl]butanoic acid is an organic compound with a unique structure that includes both a carboxylic acid group and a thioester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with acetyl chloride in the presence of a base to form the acetylated intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, resulting in the formation of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Acetylsulfanyl)methyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Acetylsulfanyl)methyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-[(Acetylsulfanyl)methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with similar structural features but lacking the sulfanyl group.
Butanoic acid: A simple carboxylic acid without the acetyl or sulfanyl groups.
Acetylcysteine: Contains both acetyl and sulfanyl groups but differs in the overall structure.
Uniqueness
2-[(Acetylsulfanyl)methyl]butanoic acid is unique due to the presence of both the acetyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
69810-55-5 |
|---|---|
Molekularformel |
C7H12O3S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
2-(acetylsulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-3-6(7(9)10)4-11-5(2)8/h6H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
SCOSMUXTKAXPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




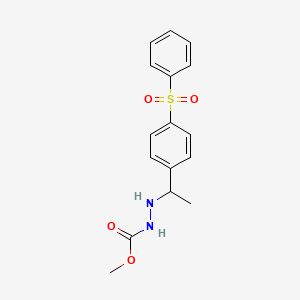
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
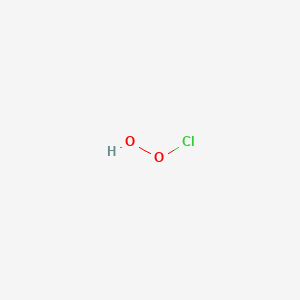
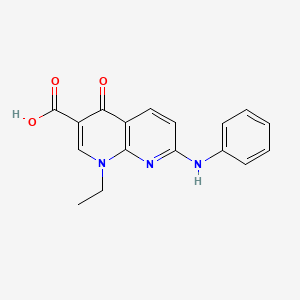
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
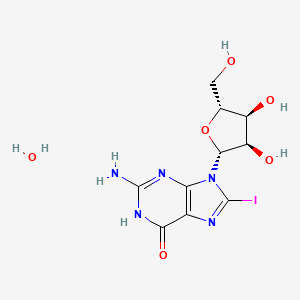

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
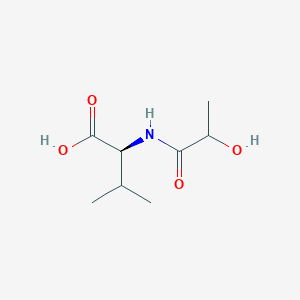
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
